molecular formula C17H18BrNO4 B3745330 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B3745330
M. Wt: 380.2 g/mol
InChI Key: KZOSDEARSVKNAQ-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide (CAS 301693-85-6) is a chemical compound offered for research and development purposes. With a molecular formula of C17H18BrNO4 and a molecular weight of 380.23 g/mol, this acetamide derivative features a brominated phenoxy ether backbone linked to a dimethoxyphenyl group . Compounds based on the 2-phenoxy-N-phenylacetamide scaffold are of significant interest in medicinal chemistry due to their demonstrated biological potential. Scientific literature indicates that this core structure has been investigated as a promising framework for developing novel antitubercular agents, with related derivatives showing potent activity against Mycobacterium tuberculosis strains . The structural motif is synthetically versatile, allowing for further optimization and exploration of its properties . This product is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4/c1-11-4-7-15(13(18)8-11)23-10-17(20)19-14-6-5-12(21-2)9-16(14)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOSDEARSVKNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.

    Amidation: The 2-(2-bromo-4-methylphenoxy)acetic acid is then reacted with 2,4-dimethoxyaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenoxy and phenyl groups can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Hydrolysis: Formation of 2-(2-bromo-4-methylphenoxy)acetic acid and 2,4-dimethoxyaniline.

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenoxy Ring

Compound Name Phenoxy Substituents Acetamide Substituent Key Properties/Applications Evidence ID
Target Compound 2-Bromo-4-methyl 2,4-Dimethoxyphenyl Synthetic intermediate, herbicidal potential
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) 4-Chloro-2-methyl 4-H-1,2,4-triazol-3-yl Synthetic auxin agonist (herbicidal activity)
2-(2-Bromo-4-ethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide 2-Bromo-4-ethyl 4-(Thiazolylsulfamoyl)phenyl Kinase inhibition, higher molecular weight (496.4 g/mol)
2-Bromo-N-(2,4-dimethylphenyl)acetamide None (direct bromoacetamide) 2,4-Dimethylphenyl Simpler structure; potential antimicrobial activity

Key Observations :

  • Halogen Effects : Bromine (target compound) vs. chlorine (WH7) alters steric and electronic profiles, impacting receptor binding in agrochemical applications .
  • Phenoxy Alkylation: Ethyl substitution () increases hydrophobicity compared to methyl, affecting membrane permeability .

Variations in Acetamide Substituents

Compound Name Acetamide Substituent Phenoxy Core Biological Activity Evidence ID
Target Compound 2,4-Dimethoxyphenyl 2-Bromo-4-methylphenoxy Unspecified (research use)
N-(2,4-Dimethoxybenzyl)-2-(2-oxo-2H-chromen-3-yl)acetamide 2,4-Dimethoxybenzyl Coumarin derivative Fluorescent probe or enzyme inhibitor
N-(aryl)-2-thiophen-2-ylacetamide derivatives Thiophene-2-yl None Antimycobacterial activity
2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-(2,4-dimethoxyphenyl)acetamide 2,4-Dimethoxyphenyl Naphthyl with bromo/methoxy Kinase inhibition (broader aromatic system)

Key Observations :

  • Methoxy vs. Methyl : 2,4-Dimethoxyphenyl (target) improves solubility over 2,4-dimethylphenyl (), critical for bioavailability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Bromo-N-(2,4-dimethylphenyl)acetamide WH7
Molecular Weight 406.27 g/mol 242.12 g/mol ~350 g/mol (estimated)
Predicted LogP ~3.5 (moderate lipophilicity) ~2.8 ~3.0
pKa ~7.0 (weak acid/base) Not reported Not reported
Solubility Low (methoxy enhances slightly) Low Moderate (polar triazole)

Key Insights :

  • The dimethoxyphenyl group in the target compound marginally improves aqueous solubility compared to dimethylphenyl analogs.

Biological Activity

2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound that has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18BrNO4
  • Molecular Weight : 365.18 g/mol
  • CAS Number : 301693-85-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially inhibiting certain enzymes or proteins involved in cellular processes. This compound may affect pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell growth. For example, similar compounds have shown significant cytotoxic effects against colon carcinoma cell lines, indicating potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes linked to disease progression. Its structural characteristics allow it to bind effectively to enzyme active sites, disrupting normal function.

Antitumor Efficacy

A study focusing on related compounds demonstrated that structural modifications significantly influenced their cytotoxicity against various cancer cell lines. Compounds with similar phenoxy and acetamide groups showed IC50 values in the low micromolar range, suggesting that this compound could exhibit comparable efficacy .

Enzyme Interaction Studies

In vitro assays have been conducted to evaluate the enzyme inhibition potential of this compound. Results indicated that it could inhibit enzymes involved in metabolic pathways associated with cancer cell survival. The binding affinity and inhibition constants were measured using standard biochemical techniques.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:

Compound NameStructureBiological ActivityIC50 (µM)
2-(2-Bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamideSimilarModerate Antitumor15.6
2-(2-Bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamideSimilarHigh Antitumor8.3
This compound Target Compound Potential Antitumor TBD

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-bromo-4-methylphenol with N-(2,4-dimethoxyphenyl)acetamide via a nucleophilic substitution or Mitsunobu reaction. Key steps include:

  • Activation of the phenolic oxygen using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Temperature control : Reactions often proceed at 80–100°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EA) ensures separation of unreacted starting materials . Yield optimization requires monitoring reaction progress via TLC and adjusting equivalents of coupling reagents (e.g., 1.2–1.5 equivalents of bromo-phenol derivative) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., bromo and methoxy groups) and acetamide linkage. Key signals include aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–3.8 ppm) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Confirm molecular formula (C₁₈H₁₉BrNO₄) with <0.4% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products like dehalogenation or ether cleavage?

  • Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of the bromo group .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)₂) may reduce undesired dehalogenation in coupling reactions .
  • Inert atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of methoxy groups .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., diaryl ethers) and adjust stoichiometry .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition studies)?

Discrepancies often arise from assay conditions or compound stability:

  • Assay validation : Compare results across multiple platforms (e.g., fluorescence vs. radiometric assays for kinase inhibition) .
  • Stability testing : Assess compound integrity in buffer solutions (pH 7.4, 37°C) over 24 hours using HPLC .
  • Structural analogs : Perform SAR studies by modifying the bromo or methoxy groups to isolate bioactive motifs .

Q. What computational approaches are suitable for predicting this compound’s binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or cytochrome P450). Focus on halogen bonding between bromine and protein backbone carbonyls .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects of substituents on binding affinity .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

Q. How can researchers design in vivo studies to evaluate pharmacokinetic properties while addressing metabolic instability?

  • Prodrug strategies : Modify the acetamide group to ester prodrugs for enhanced oral bioavailability .
  • Metabolite profiling : Use LC-MS/MS to identify Phase I/II metabolites in liver microsomes .
  • Dosing regimen : Start with 10 mg/kg (IV) in rodent models, monitoring plasma half-life and tissue distribution .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide
Reactant of Route 2
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2-(2-bromo-4-methylphenoxy)-N-(2,4-dimethoxyphenyl)acetamide

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